4-chloro-1-methyl-3H-imidazo[4,5-c]pyridin-2-one is a heterocyclic organic compound that belongs to the imidazopyridine class. This class is characterized by the presence of both imidazole and pyridine rings fused together, which contributes to the compound's diverse biological activities. The compound is known for its potential therapeutic applications, particularly in the fields of medicinal chemistry and drug discovery.
The IUPAC name for this compound is 4-chloro-1-methyl-3H-imidazo[4,5-c]pyridin-2-one, and it has a molecular formula of C7H7ClN3O. The molecular weight is approximately 188.7 g/mol. It is classified under the broader category of heterocycles, specifically those that exhibit significant pharmacological properties.
The synthesis of 4-chloro-1-methyl-3H-imidazo[4,5-c]pyridin-2-one can be achieved through several methodologies, often involving the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of 2-chloropyridine derivatives with imidazole derivatives in the presence of a base.
The molecular structure of 4-chloro-1-methyl-3H-imidazo[4,5-c]pyridin-2-one features a fused ring system that includes a chlorine atom at the fourth position of the imidazo ring and a methyl group attached to the nitrogen atom at position one.
YMJWXQIUTGOQMQ-UHFFFAOYSA-N
.CN1C2=C(C=NC=C2)NC1=O
This structural configuration contributes to its biological activity by influencing how it interacts with various biological targets.
4-chloro-1-methyl-3H-imidazo[4,5-c]pyridin-2-one can participate in various chemical reactions typical for imidazopyridine derivatives. These reactions include nucleophilic substitutions and electrophilic aromatic substitutions.
The mechanism by which 4-chloro-1-methyl-3H-imidazo[4,5-c]pyridin-2-one exerts its biological effects is primarily through modulation of specific enzymatic pathways.
The physical and chemical properties of 4-chloro-1-methyl-3H-imidazo[4,5-c]pyridin-2-one are essential for understanding its behavior in biological systems and potential applications.
4-chloro-1-methyl-3H-imidazo[4,5-c]pyridin-2-one has several scientific uses, particularly in medicinal chemistry:
The systematic IUPAC name 4-chloro-1-methyl-3H-imidazo[4,5-c]pyridin-2-one (CAS: 61719-59-3) defines a bicyclic heteroaromatic system of significant pharmacological interest. Its molecular formula is C₇H₆ClN₃O, with a molecular weight of 183.595 g/mol [1]. The core structure consists of:
Alternative nomenclature includes 4-chloro-1-methyl-1,3-dihydro-imidazo[4,5-c]pyridin-2-one, emphasizing the lactam's reduced form. The SMILES notation (O=C1NC2=C(Cl)N=CC=C2N1C) and InChIKey provide unique descriptors for database retrieval [2]. This places the compound within the broader imidazo[4,5-c]pyridine subclass, distinguished from isomers like imidazo[4,5-b]pyridine by nitrogen atom positioning, which critically influences electronic distribution and bioactivity [3] [6].
Table 1: Core Chemical Identifiers of 4-Chloro-1-methyl-3H-imidazo[4,5-c]pyridin-2-one
Property | Value |
---|---|
CAS Registry Number | 61719-59-3 |
IUPAC Name | 4-Chloro-1-methyl-3H-imidazo[4,5-c]pyridin-2-one |
Molecular Formula | C₇H₆ClN₃O |
Molecular Weight | 183.595 g/mol |
SMILES | O=C1NC2=C(Cl)N=CC=C2N1C |
Key Synonyms | 4-Chloro-1-methyl-1,3-dihydro-imidazo[4,5-c]pyridin-2-one; HMS2744A04 |
The exploration of imidazo[4,5-c]pyridines as bioactive scaffolds accelerated in the late 20th century, driven by their structural mimicry of purines. This enables targeted interactions with enzymatic and receptor sites involved in nucleotide metabolism and signaling [3] [4]. Key milestones include:
The specific 4-chloro-1-methyl derivative has served as a strategic synthetic intermediate, leveraging the chlorine atom's reactivity for nucleophilic displacement to generate diverse analogs. Its lactam group provides hydrogen-bonding capacity critical for target engagement [1] [9]. Synthetic routes optimized since the 1990s include:
Table 2: Historical Development of Key Imidazo[4,5-c]Pyridine Pharmacophores
Timeframe | Compound/Advancement | Therapeutic Area | Significance |
---|---|---|---|
1990s | Bamaluzole | Anticonvulsant | First major clinical candidate; GABAA receptor modulator |
Early 2000s | 3-Deazaneplanocin A (DZNep) | Oncology/Antiviral | EZH2 histone methyltransferase inhibition |
2007 | WO2007125330A1 Patent (incl. 2-one derivatives) | Oncology | Rational design of kinase-targeting analogs |
The structural evolution demonstrates a deliberate shift from CNS targets toward epigenetic modulation and kinase inhibition, exploiting the scaffold's versatility. The 4-chloro-1-methyl variant remains pivotal in structure-activity relationship (SAR) explorations due to its balanced reactivity and synthetic accessibility [1] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1